molecular formula C12H19N3O3 B2825389 tert-Butyl 3-oxo-2,3,4,5,7,8-hexahydropyrazolo[3,4-d]azepine-6(1H)-carboxylate CAS No. 851376-80-2

tert-Butyl 3-oxo-2,3,4,5,7,8-hexahydropyrazolo[3,4-d]azepine-6(1H)-carboxylate

Cat. No.: B2825389
CAS No.: 851376-80-2
M. Wt: 253.302
InChI Key: QZPVVPZGJVEPIG-UHFFFAOYSA-N
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Description

Tert-Butyl 3-oxo-2,3,4,5,7,8-hexahydropyrazolo[3,4-d]azepine-6(1H)-carboxylate is a useful research compound. Its molecular formula is C12H19N3O3 and its molecular weight is 253.302. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Synthesis and Reactivity Studies

  • Synthesis of Halo-substituted Pyrazolo[5,1-c][1,2,4]triazines : A study by Ivanov et al. (2017) explored the synthesis of Ethyl 3-tert-butyl-4-oxo-7-X-4,6-dihydropyrazolo[5,1-c][1,2,4]triazine-8-carboxylates, focusing on new methods for diazotization and acylation reactions. This research contributes to the understanding of chemical processes involving tert-butyl compounds (Ivanov, Mironovich, Rodinovskaya, & Shestopalov, 2017).

  • Demethoxycarbonylation of Methyl Dihydropyrazolo Carboxylates : Research by Satake et al. (1994) on the demethoxycarbonylation of methyl di-tert-butyl azepine carboxylates highlights the role of bulky alkyl group substitution in stabilizing azatriene systems. This study provides insights into the thermal behavior of such compounds (Satake, Okuda, Hashimoto, Fujiwara, Okamoto, Kimura, & Morosawa, 1994).

  • Synthesis of Nitro Derivatives of Pyrazolo[5,1-c][1,2,4]triazines : Ivanov (2021) investigated the synthesis of 3-tert-Butyl-8-nitro-7-R-pyrazolo[5,1-c][1,2,4]triazin-4(6H)-ones, which involved halogenation and cycloaddition processes. This contributes to the broader field of organic chemistry and tert-butyl compound synthesis (Ivanov, 2021).

  • Reactivity of Pyrazolo[5,1-c][1,2,4]triazines : A study by Mironovich and Shcherbinin (2014) focused on the reactivity of fused derivatives of 1,2,4-triazines, including tert-butyl substituted compounds. Their research sheds light on the acylation processes and structural properties of these compounds (Mironovich & Shcherbinin, 2014).

Synthesis of Specific Derivatives and Complex Structures

  • Synthesis of tert-Butyl Hexahydroindole Carboxylate : Padwa, Brodney, and Lynch (2003) described the synthesis of tert-butyl hexahydroindole carboxylate, a complex molecule involving Diels-Alder reactions and other organic transformations. This research contributes to the field of synthetic organic chemistry (Padwa, Brodney, & Lynch, 2003).

  • Synthesis of Iodine-Substituted Benzodiazepines : He et al. (1994) synthesized [123I]tert-Butyl 8-iodo-5,6-dihydro-5-methyl-6-oxo-4H-imidazo[1,5-a][1,4]benzodiazepine 3-carboxylate, showcasing the application of tert-butyl compounds in the development of potential imaging agents (He, Matecka, Lee, Gu, Rice, Wong, Skolnick, & Costa, 1994).

  • Synthesis of Bicyclic Amino Acid Ester : Moriguchi et al. (2014) synthesized tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, a cyclic amino acid ester, elucidating its structure through X-ray diffraction analysis. This contributes to the understanding of the structural and synthetic aspects of bicyclic compounds (Moriguchi, Krishnamurthy, Arai, Matsumoto, Araki, Tsuge, & Nishino, 2014).

Properties

IUPAC Name

tert-butyl 3-oxo-1,2,4,5,7,8-hexahydropyrazolo[3,4-d]azepine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O3/c1-12(2,3)18-11(17)15-6-4-8-9(5-7-15)13-14-10(8)16/h4-7H2,1-3H3,(H2,13,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZPVVPZGJVEPIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(CC1)NNC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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